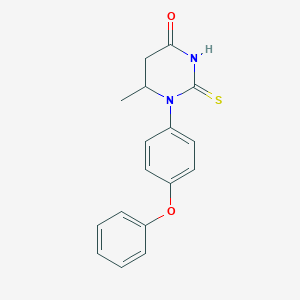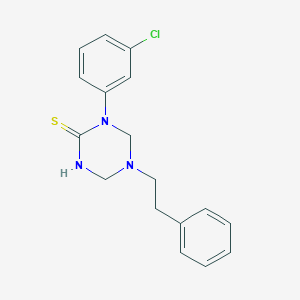
1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione are diverse and depend on the specific application. For example, in studies investigating its antifungal properties, it has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. In studies investigating its antitumor properties, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse range of pharmacological effects. It has been shown to possess antifungal, antibacterial, and antitumor properties, making it a versatile compound for various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and optimize its pharmacological effects for this application. Another area of interest is its potential use in the development of new antifungal and antibacterial drugs, as there is a growing need for new treatments due to the emergence of drug-resistant strains. Additionally, its potential use in the field of material science, such as in the development of new coatings and sensors, is an area of ongoing research.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorophenyl isocyanate with 2-phenylethylamine in the presence of a suitable solvent, such as ethanol or toluene. The reaction is carried out under reflux conditions, and the resulting product is purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Eigenschaften
Molekularformel |
C17H18ClN3S |
|---|---|
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3S/c18-15-7-4-8-16(11-15)21-13-20(12-19-17(21)22)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,19,22) |
InChI-Schlüssel |
HYZHZHITTBVZSH-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)

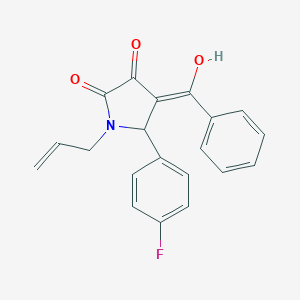

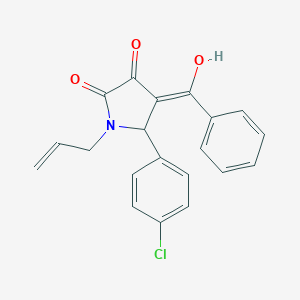

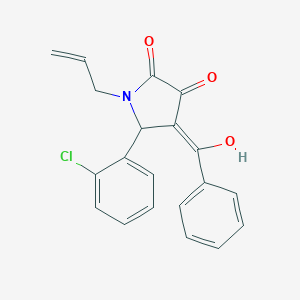
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
